2',2,2-Trimethylbutyrophenone
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Overview
Description
2’,2,2-Trimethylbutyrophenone, also known by its IUPAC name 2,2-dimethyl-1-(2-methylphenyl)-1-butanone, is an organic compound with the molecular formula C13H18O . This compound is a clear, colorless oil and is part of the butyrophenone family, which is known for its diverse applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2-Trimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-methylbenzoyl chloride with 2,2-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production methods for 2’,2,2-Trimethylbutyrophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2’,2,2-Trimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 2’,2,2-Trimethylbutyrophenone can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or hydrazines in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Imines or hydrazones.
Scientific Research Applications
2’,2,2-Trimethylbutyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those used in the treatment of psychiatric disorders.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,2,2-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating biochemical reactions. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparison with Similar Compounds
Butyrophenone: A parent compound with a similar structure but without the additional methyl groups.
Haloperidol: A widely used antipsychotic drug derived from butyrophenone.
Droperidol: Another antipsychotic and antiemetic drug with a butyrophenone backbone.
Uniqueness: 2’,2,2-Trimethylbutyrophenone is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications enhance its reactivity and make it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2,2-dimethyl-1-(2-methylphenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLJAOUWBODIOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642416 |
Source
|
Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66390-57-6 |
Source
|
Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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